Boc-L-beta-homoproline

説明

Boc-L-beta-homoproline is an amino acid derivative12. It is a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme that catalyzes the modification of glutamine residues12. This enzyme has been implicated in numerous inflammatory, fibrotic, and other diseases12.

Synthesis Analysis

Boc-L-beta-homoproline is used as a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 23. It is also a building block for necine alkaloids4.

Molecular Structure Analysis

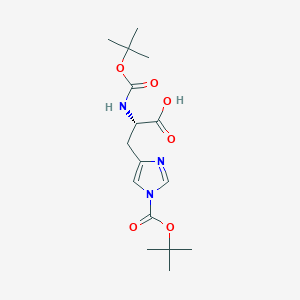

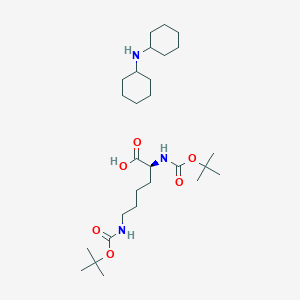

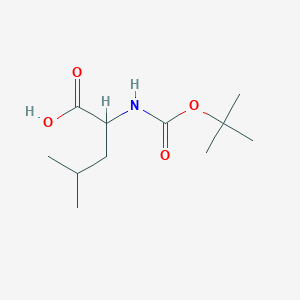

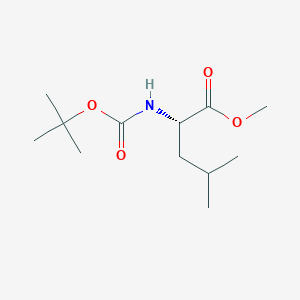

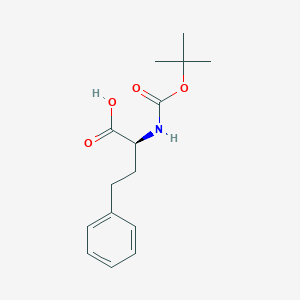

The molecular formula of Boc-L-beta-homoproline is C11H19NO414. Its molecular weight is 229.2814. The InChI Key is GDWKIRLZWQQMIE-QMMMGPOBSA-N3.

Chemical Reactions Analysis

Boc-L-beta-homoproline is used in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 23. This enzyme catalyzes the modification of glutamine residues3.

Physical And Chemical Properties Analysis

Boc-L-beta-homoproline appears as a white to off-white powder4. It has a predicted boiling point of 357.4±15.0 °C and a predicted density of 1.151±0.06 g/cm33. The optical rotation is [a]D20 = -35 ± 1 º (C=1 in DMF)4.

科学的研究の応用

Application Summary

Boc-L-beta-homoproline is used in the creation of complex compounds containing biologically active molecules of various chemical classes . These modifications increase the stability of the resulting molecules in the organism and enhance their ability to achieve the desired targeting effect .

Methods of Application

In one study, researchers combined monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids in a single compound . They then characterized the resulting molecules’ enzymatic stability and possible molecular activity .

Results and Outcomes

The compounds Boc-Pro-5HT and Вос-Pro-DA were found to be stable for at least 180 minutes of incubation in the presence of PEP, amino-and carboxy-peptidases, as well as blood plasma . This time is sufficient for these compounds to reach their corresponding biological targets in the organism and become additional monoamines and regulatory peptides . It was also shown that these complex compounds possess specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .

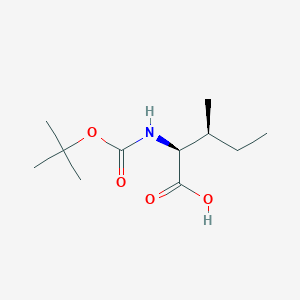

Another variant, N-t-BOC-cis-4-Fluoro-L-beta-homoproline, is available from chemical suppliers . While specific applications aren’t mentioned, compounds like these are often used in the synthesis of more complex molecules for research purposes.

-

Proteomics Research : Boc-L-beta-homoproline is mentioned as a biochemical used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases, discovering biomarkers for early disease detection, and understanding biological processes.

-

Synthesis of Complex Molecules : Another variant, N-t-BOC-cis-4-Fluoro-L-beta-homoproline, is available from chemical suppliers . While specific applications aren’t mentioned, compounds like these are often used in the synthesis of more complex molecules for research purposes.

Safety And Hazards

Boc-L-beta-homoproline may cause skin irritation and serious eye irritation5. It may also cause respiratory irritation5. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray5.

将来の方向性

As a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, Boc-L-beta-homoproline has potential applications in the treatment of diseases where this enzyme plays a role3. However, more research is needed to fully understand its potential uses and benefits.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

特性

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350915 | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-beta-homoproline | |

CAS RN |

56502-01-3 | |

| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)